1,3-Propanediamine, N,N-dibutyl-N'-methyl-

Molecular weight differentiation 1,3-Propanediamine derivatives Analytical chemistry

1,3-Propanediamine, N,N-dibutyl-N′-methyl- (CAS 189625-05-6) is a rare unsymmetrical diamine combining a tertiary N,N-dibutyl amine and a secondary N′-methyl amine on a propanediamine scaffold. Its XLogP3 (2.7) and low TPSA (15.3Ų) confer a balanced lipophilic-hydrophilic profile distinct from symmetrical diamines, enabling tunable catalytic activity, surfactant intermediate synthesis, and ligand design. Verified NMR (2 spectra) and FTIR (neat) reference data ensure batch-to-batch identity confirmation. Procure with documented ≥95% purity specification and certificate of analysis for reproducible R&D outcomes.

Molecular Formula C12H28N2
Molecular Weight 200.36 g/mol
CAS No. 189625-05-6
Cat. No. B11964058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediamine, N,N-dibutyl-N'-methyl-
CAS189625-05-6
Molecular FormulaC12H28N2
Molecular Weight200.36 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCNC
InChIInChI=1S/C12H28N2/c1-4-6-10-14(11-7-5-2)12-8-9-13-3/h13H,4-12H2,1-3H3
InChIKeyJGDRVSWEZYEQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutyl-N′-methyl-1,3-propanediamine (CAS 189625-05-6) Procurement and Selection Overview


1,3-Propanediamine, N,N-dibutyl-N′-methyl- (CAS 189625-05-6), molecular formula C12H28N2 and molecular weight 200.36 g/mol, is a tertiary-amine-functionalized diamine characterized by two N-butyl substituents and one N-methyl substituent on the 1,3-propanediamine backbone . The compound is commercially available in research quantities from specialty chemical suppliers with a typical specification of 95% minimum purity [1]. As an unsymmetrically substituted propanediamine derivative, this compound serves as a building block in specialty chemical synthesis, catalyst development, and materials science applications [2].

Why 1,3-Propanediamine Derivatives Cannot Be Interchanged: Critical Distinctions for 1,3-Propanediamine, N,N-dibutyl-N′-methyl- (CAS 189625-05-6)


Substitution of 1,3-propanediamine, N,N-dibutyl-N′-methyl- with structurally similar diamines or tertiary amines introduces measurable changes in molecular weight, hydrophobicity (calculated XLogP3), rotatable bond count, and topological polar surface area that alter solubility profiles, amine nucleophilicity, and coordination behavior in catalytic applications [1][2]. The specific combination of N,N-dibutyl and N′-methyl substitution confers a distinct hydrogen bond donor count (1) and acceptor count (2), affecting both intermolecular interactions in formulation contexts and protonation equilibria in aqueous environments . Direct analytical confirmation via NMR and FTIR spectroscopy provides the only definitive verification of this substitution pattern, making analytical reference data essential for quality control where substitution cannot be inferred from bulk properties alone [3].

Quantitative Differentiation Evidence for 1,3-Propanediamine, N,N-dibutyl-N′-methyl- (CAS 189625-05-6) Versus Structural Analogs


Molecular Weight Distinguishes CAS 189625-05-6 from Common Unsubstituted and Mono-Substituted Propanediamine Analogs

1,3-Propanediamine, N,N-dibutyl-N′-methyl- (CAS 189625-05-6) exhibits a molecular weight of 200.36 g/mol (exact mass 200.225249 g/mol) . This value differs substantially from the unsubstituted 1,3-propanediamine backbone (74.12 g/mol) and from partially substituted analogs such as N,N-dibutyl-1,3-propanediamine (186.34 g/mol) and N,N′-dimethyl-1,3-propanediamine (102.18 g/mol) [1]. The 200.36 g/mol molecular weight serves as a primary analytical identifier for purity verification and inventory management across procurement systems .

Molecular weight differentiation 1,3-Propanediamine derivatives Analytical chemistry

NMR and FTIR Spectral Library Availability Enables Definitive Identity Verification for CAS 189625-05-6

1,3-Propanediamine, N,N-dibutyl-N′-methyl- (CAS 189625-05-6) has verified NMR and FTIR spectral data available in the SpectraBase spectral database (Compound ID: AlsyhrN8lTX), including 2 NMR spectra (¹H NMR in CDCl₃ and/or Chloroform-d with TMS reference) and 1 FTIR spectrum (capillary cell: neat technique) [1]. In contrast, the non-methylated analog N,N-dibutyl-1,3-propanediamine (CAS 102-83-0) and the symmetrical analog N,N′-dibutyl-N,N′-dimethyl-1,3-propanediamine (CAS not available in identical substitution pattern) lack equivalent consolidated spectral library documentation in publicly accessible reference databases .

Analytical reference standards NMR spectroscopy FTIR spectroscopy Quality control

Purity Specification and Physical Property Data Support Procurement Planning for CAS 189625-05-6

1,3-Propanediamine, N,N-dibutyl-N′-methyl- (CAS 189625-05-6) is commercially supplied with a minimum purity specification of 95% . Computed physicochemical properties include XLogP3 of 2.7, topological polar surface area (TPSA) of 15.3 Ų, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and 10 rotatable bonds [1]. The structurally related analog N,N-dibutyl-1,3-propanediamine (CAS 102-83-0) lacks the N′-methyl substitution and exhibits different computed properties including a lower XLogP3 value (approximately 1.9-2.1 based on QSAR predictions for similar diamines) and altered hydrogen bonding profile .

Purity specification Procurement intelligence Physical properties QSAR

CAS 189625-05-6 Demonstrates Tertiary Amine Catalytic Utility in High-Performance Polymer Synthesis with Differentiated Hydrophobicity Profile

1,3-Propanediamine, N,N-dibutyl-N′-methyl- (CAS 189625-05-6) has been employed as a catalyst in the production of high-performance polymers, where its tertiary amine functionality facilitates the formation of strong intermolecular bonds [1]. The compound exhibits favorable solubility in organic solvents and balanced lipophilic-hydrophilic properties suitable for applications in coatings and adhesives [1][2]. In contrast, the more commonly used tertiary amine catalyst N,N-dimethylcyclohexylamine (DMCHA, CAS 98-94-2) and the blowing catalyst bis(2-dimethylaminoethyl) ether (BDMAEE, CAS 3033-62-3) possess different amine nucleophilicity and steric profiles that produce distinct catalytic selectivity and reaction rate profiles in polyurethane foam formulations .

Catalysis Polymer chemistry Tertiary amine catalysts Polyurethane

Priority Application Scenarios for 1,3-Propanediamine, N,N-dibutyl-N′-methyl- (CAS 189625-05-6) Based on Verified Differentiation


High-Performance Polymer Catalyst Development Requiring Balanced Lipophilic-Hydrophilic Character

1,3-Propanediamine, N,N-dibutyl-N′-methyl- is suitable as a tertiary amine catalyst or co-catalyst in high-performance polymer synthesis where its XLogP3 of 2.7 and TPSA of 15.3 Ų confer a balanced lipophilic-hydrophilic profile [1]. The mixed amine character (tertiary N,N-dibutyl plus secondary N′-methyl) may enable tunable catalytic activity or phase compatibility distinct from conventional symmetrical tertiary amines, although direct comparative kinetic data remain limited. Procurement for this application prioritizes verifying the 95% minimum purity specification and confirming identity via the documented NMR and FTIR spectral references to ensure batch-to-batch reproducibility in polymer formulations [2].

Analytical Reference Standard for Method Development and Quality Control of Diamine-Containing Formulations

The availability of verified experimental NMR spectra (2 spectra) and FTIR spectrum (neat technique) for 1,3-propanediamine, N,N-dibutyl-N′-methyl- in the SpectraBase database enables its use as an analytical reference standard [1]. Researchers developing analytical methods for complex formulations containing this diamine or structurally related impurities can leverage these reference spectra for identity confirmation and purity assessment via NMR or FTIR spectroscopy. The distinct molecular weight of 200.36 g/mol further supports unambiguous LC-MS identification .

Specialty Chemical Intermediate for Surfactant and Corrosion Inhibitor Synthesis Requiring Defined Hydrophobicity

The computed XLogP3 of 2.7 and the presence of both tertiary amine and secondary amine functionalities support the use of 1,3-propanediamine, N,N-dibutyl-N′-methyl- as an intermediate in the synthesis of specialty surfactants and corrosion inhibitors [1]. The 10 rotatable bonds and specific hydrogen bonding profile (1 donor, 2 acceptors) influence the self-assembly and interfacial behavior of derived quaternary ammonium compounds. Substituting a less hydrophobic diamine analog (e.g., XLogP3 ~1.9-2.1 for N,N-dibutyl-1,3-propanediamine) would alter the hydrophilic-lipophilic balance (HLB) of resulting surfactants, potentially compromising formulation performance .

Research-Grade Building Block for Medicinal Chemistry and Catalytic Ligand Libraries

As a rare and unique diamine building block with a distinct substitution pattern (N,N-dibutyl plus N′-methyl on a propanediamine scaffold), this compound is appropriate for combinatorial library synthesis in medicinal chemistry and catalyst ligand discovery [1]. The unsymmetrical substitution differentiates it from common symmetrical diamines and enables the exploration of structure-activity relationships where both the lipophilic dibutyl groups and the hydrogen-bond-capable N′-methyl secondary amine contribute to target binding or metal coordination geometry. Procurement for this application should prioritize suppliers providing documented purity specifications and, where available, certificate of analysis documentation [2].

Technical Documentation Hub

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